![molecular formula C12H12ClNO2 B13172541 1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one](/img/structure/B13172541.png)
1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one is a chemical compound that belongs to the class of heterocyclic compounds It features a furo[3,2-c]pyridine core substituted with a chlorine atom and a methylbutanone group
準備方法
The synthesis of 1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furo[3,2-c]pyridine core, followed by chlorination and subsequent attachment of the methylbutanone group. The reaction conditions often include the use of reagents such as phosphorus oxychloride for chlorination and organometallic reagents for the introduction of the methylbutanone moiety. Industrial production methods may involve optimization of these steps to enhance yield and purity.
化学反応の分析
1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Addition: The compound can undergo addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
科学的研究の応用
1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to a particular enzyme’s active site, altering its activity and affecting downstream processes.
類似化合物との比較
1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one can be compared with other similar compounds, such as:
1-{4-Chlorofuro[3,2-c]pyridin-2-yl}ethan-1-one: This compound has a similar core structure but differs in the length and substitution of the side chain.
4-Chloro-3-(pyridin-2-yl)aniline: This compound features a pyridine ring substituted with a chlorine atom and an aniline group, differing in the heterocyclic core and functional groups.
(4-Chloro-pyridin-2-yl)-methanol: This compound has a pyridine ring with a chlorine atom and a methanol group, differing in the functional groups attached to the core.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
特性
分子式 |
C12H12ClNO2 |
|---|---|
分子量 |
237.68 g/mol |
IUPAC名 |
1-(4-chlorofuro[3,2-c]pyridin-2-yl)-2-methylbutan-1-one |
InChI |
InChI=1S/C12H12ClNO2/c1-3-7(2)11(15)10-6-8-9(16-10)4-5-14-12(8)13/h4-7H,3H2,1-2H3 |
InChIキー |
VGLXSLMDFOFMOS-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(=O)C1=CC2=C(O1)C=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13172459.png)
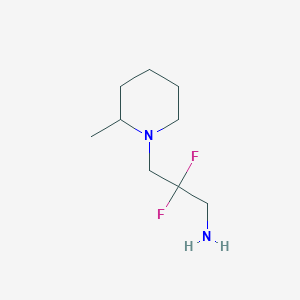
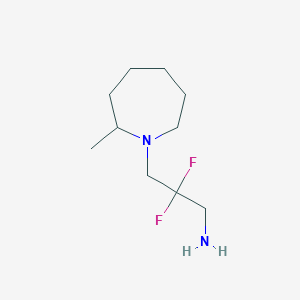
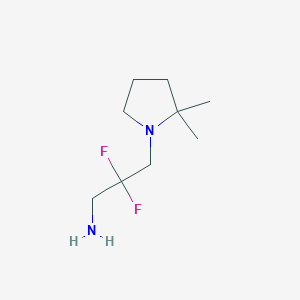
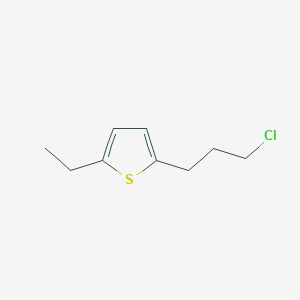
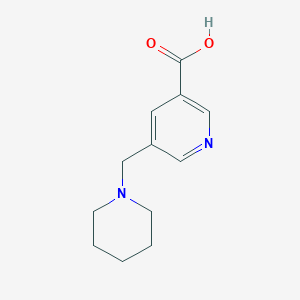
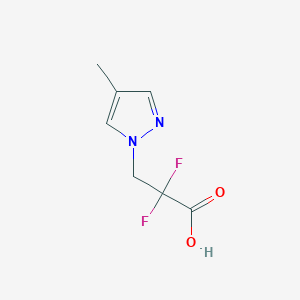
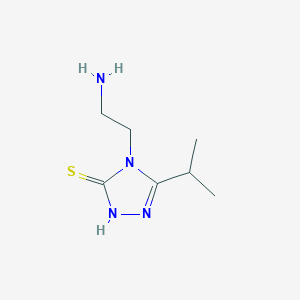
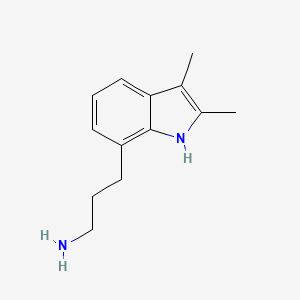
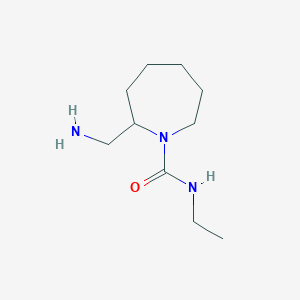
![(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B13172522.png)

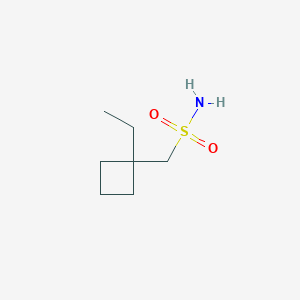
![N-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13172542.png)
